5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide (DITTS) is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Sulfonamide-derived compounds, including those similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide, have been synthesized and characterized. Transition metal complexes of these compounds were explored, revealing their potential in biological applications. Their structure was confirmed through various methods including X-ray diffraction, indicating an octahedral geometry for all complexes. These compounds exhibited moderate to significant antibacterial activity against various bacterial strains and good antifungal activity, highlighting their potential in developing new antimicrobial agents (Chohan & Shad, 2011).

Fluorescent Molecular Probes

Research has also delved into the creation of fluorescent solvatochromic dyes, utilizing structures similar to 5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultra-sensitive fluorescent molecular probes. Such probes could be applied in studying various biological events and processes, offering a window into the dynamic interactions at the cellular and molecular levels (Diwu et al., 1997).

Solid-State Photochemistry

Investigations into the solid-state photochemistry of related compounds have unveiled unexpected reactions, such as intramolecular photocycloaddition, leading to novel insights into photochemical processes. These findings can significantly impact the design of photo-responsive materials, potentially influencing the development of light-based technologies and materials science applications (Resendiz et al., 2008).

Wirkmechanismus

Target of Action

The primary target of this compound is the Inhibitor of Apoptosis Protein (IAP) , particularly the X-linked IAP (XIAP) . IAPs are a group of proteins that suppress apoptosis by directly binding to caspase and suppressing its function .

Mode of Action

This compound exhibits a protein degradation induction activity by binding (inhibiting) to IAPs . It induces ubiquitination of target proteins and proteasome degradation by E3 ligase .

Biochemical Pathways

The compound affects the apoptosis pathway by inhibiting IAPs, leading to the suppression of caspase function . This results in the induction of protein degradation, which can influence various disease-related proteins .

Result of Action

The molecular and cellular effects of this compound’s action involve the induction of protein degradation . This can lead to a reduction in disease-related proteins, potentially offering therapeutic benefits for diseases correlated with the target protein, such as cancers, inflammatory diseases, and autoimmune diseases .

Eigenschaften

IUPAC Name |

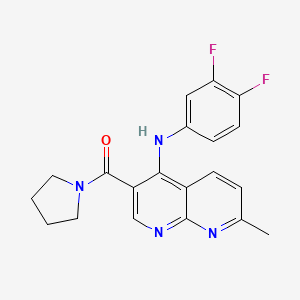

[4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N4O/c1-12-4-6-14-18(25-13-5-7-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDMTMOHRZCACO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)F)C(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,4-dimethylisoxazol-5-yl)-N-(3-ethylphenyl)thiophene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2988003.png)

![2-Chloro-1-[5-(dimethylamino)-3,4-dihydro-1H-2,6-naphthyridin-2-yl]ethanone](/img/structure/B2988005.png)

![2-Fluoro-N-[1-(2-propan-2-yloxyethyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B2988009.png)

![[1-(4-Fluorophenyl)cyclopropyl]-(3-pyrrolidin-1-ylazetidin-1-yl)methanone](/img/structure/B2988012.png)

![methyl 2,4-dimethyl-5-[2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl]-1H-pyrrole-3-carboxylate](/img/structure/B2988015.png)

![2-Methyl-5-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2988017.png)